Dimethyl (3-hydroxypropyl)phosphonate
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Overview
Description
Dimethyl (3-hydroxypropyl)phosphonate is an organic compound with the chemical formula C5H13O4P. It is a phosphonate ester that features a hydroxyl group attached to a propyl chain, which is further connected to a dimethyl phosphonate group. This compound is of interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-hydroxypropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Dimethyl phosphite and 3-chloropropanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The mixture is heated under reflux for several hours.
The reaction yields this compound along with by-products that can be removed through purification techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability. Industrial methods often employ similar reactants and catalysts but may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-hydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dimethyl (3-oxopropyl)phosphonate.
Reduction: The compound can be reduced to form dimethyl (3-hydroxypropyl)phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Dimethyl (3-oxopropyl)phosphonate.
Reduction: Dimethyl (3-hydroxypropyl)phosphine.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (3-hydroxypropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research explores its potential as a precursor for drug development, especially in the synthesis of phosphonate-based drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (3-hydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This stability is due to the presence of the phosphonate group, which can participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester with similar reactivity but lacking the hydroxyl group.
Dimethyl (2-hydroxyethyl)phosphonate: Similar structure but with a shorter carbon chain.
Dimethyl (3-aminopropyl)phosphonate: Contains an amino group instead of a hydroxyl group.
Uniqueness
Dimethyl (3-hydroxypropyl)phosphonate is unique due to the presence of both a hydroxyl group and a phosphonate group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
54731-74-7 |
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Molecular Formula |
C5H13O4P |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
3-dimethoxyphosphorylpropan-1-ol |
InChI |
InChI=1S/C5H13O4P/c1-8-10(7,9-2)5-3-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
VVPIOJRUCSFBBJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCO)OC |
Origin of Product |
United States |
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